molecular formula C13H6BrNO B2644790 8-Bromodibenzo[b,d]furan-2-carbonitrile CAS No. 1442648-14-7

8-Bromodibenzo[b,d]furan-2-carbonitrile

Cat. No.: B2644790
CAS No.: 1442648-14-7
M. Wt: 272.101
InChI Key: HKOVCIDTVHIWOB-UHFFFAOYSA-N
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Description

8-Bromodibenzo[b,d]furan-2-carbonitrile (CAS No. AMEL-OR17017702) is a halogenated dibenzofuran derivative featuring a bromine atom at the 8-position and a cyano group at the 2-position of the fused aromatic system . This compound is structurally characterized by its planar dibenzofuran core, which consists of two benzene rings fused to a central furan ring. The bromine substituent enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals and materials science (e.g., OLEDs) .

Properties

IUPAC Name

8-bromodibenzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrNO/c14-9-2-4-13-11(6-9)10-5-8(7-15)1-3-12(10)16-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOVCIDTVHIWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Bromodibenzo[b,d]furan-2-carbonitrile typically involves the bromination of dibenzofuran followed by the introduction of a nitrile group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-Bromodibenzo[b,d]furan-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H6BrNO
  • Molecular Weight : 272.1 g/mol
  • CAS Number : 1442648-14-7
  • IUPAC Name : 8-bromodibenzo[b,d]furan-2-carbonitrile

The compound features a dibenzo[b,d]furan core with a bromine atom and a carbonitrile functional group, contributing to its reactivity and utility in synthesis.

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, making it a valuable building block in synthetic organic chemistry.
  • Photoredox Catalysis :
    Recent studies have shown that this compound can be utilized in photoredox catalytic systems to facilitate complex reactions such as alkyl arylation. For instance, it has been employed in visible-light-promoted reactions to synthesize enantioenriched non-steroidal anti-inflammatory drugs (NSAIDs) through a three-component alkyl arylation process .

Applications in Materials Science

  • Organic Light Emitting Diodes (OLEDs) :
    The compound has been investigated as a potential host material for blue phosphorescent OLEDs. Its high triplet energy levels make it suitable for stabilizing phosphorescent emitters, thus enhancing the efficiency and longevity of OLED devices .
  • Exciton Blocking Materials :
    In the development of exciton blocking layers, this compound has been explored for its ability to manage energy levels effectively within organic electronic devices, improving device performance and stability .

Medicinal Chemistry Applications

  • Drug Development :
    The compound's derivatives have been studied for their potential therapeutic effects. For example, modifications to the dibenzo[b,d]furan structure have led to the discovery of new compounds with promising anti-inflammatory properties .
  • Kinase Inhibitors :
    Research indicates that derivatives of this compound can act as bisubstrate inhibitors of protein kinases, highlighting its relevance in cancer research and drug development .

Case Studies

Application AreaStudy ReferenceFindings
Organic Synthesis Demonstrated successful use in photoredox catalysis for synthesizing enantioenriched NSAIDs.
Materials Science Explored as a host material in OLEDs, enhancing performance through high triplet energy.
Medicinal Chemistry Identified as a potential kinase inhibitor, contributing to cancer therapy research efforts.

Mechanism of Action

The mechanism of action of 8-Bromodibenzo[b,d]furan-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In materials science, its electronic properties are harnessed to develop advanced materials. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Weight mp (°C) Yield (%) Key Applications References
8-Bromodibenzo[b,d]furan-2-carbonitrile Dibenzofuran 8-Br, 2-CN 288.11 N/A N/A OLEDs, Cross-coupling
Dibenzo[b,d]furan-2-carbonitrile (1g) Dibenzofuran 2-CN 209.21 139–141 31 Synthetic intermediate
5-(4-Cyanophenyl)furan-2-carbonitrile (4k) Furan 4-CN-Ph, 2-CN 224.20 N/A 87–92 Ligand synthesis
8-Methoxynaphtho[2,1-b]furan-2-carbonitrile (9) Naphthofuran 8-OMe, 2-CN 223.22 151–153 75 Photochemical studies
9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole Dibenzofuran-carbazole 8-Br, 2-carbazole 412.28 270–273 N/A OLED electron transport

Research Findings and Challenges

  • Synthetic Challenges: Brominated dibenzofurans require harsh conditions (e.g., 200°C, argon) for cross-coupling, whereas non-brominated analogues like 1g are synthesized under milder photochemical routes .
  • Electronic Effects: The 8-bromo group in dibenzofurans significantly lowers LUMO levels, enhancing electron transport in OLEDs compared to methoxy or cyano-substituted furans .
  • Safety : Brominated derivatives (e.g., this compound) pose hazards (H315-H319: skin/eye irritation), necessitating careful handling .

Biological Activity

8-Bromodibenzo[b,d]furan-2-carbonitrile (CAS: 1442648-14-7) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C13H6BrNO
  • Molecular Weight : 272.1 g/mol
  • IUPAC Name : this compound
  • SMILES : N#CC1=C/C=C2/OC3=CC=C(Br)C=C3/C2=C\1

This compound features a dibenzofuran core with a bromine atom and a cyano group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the cyano group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in target biomolecules. This interaction can lead to modulation of enzymatic activities and influence various biochemical pathways involved in disease processes.

Anticancer Activity

Recent studies have indicated that dibenzofuran derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for various cancer cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.3
A549 (Lung Cancer)15.7

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). The following table summarizes the effects observed:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250200
LPS Only500400
This compound (10 µM)150120

These results indicate a potential therapeutic application in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, this compound has shown promising antimicrobial effects against various pathogens. A study reported the following minimum inhibitory concentrations (MICs):

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be developed into an antimicrobial agent.

Case Studies

  • In Vivo Efficacy in Tumor Models : A recent animal study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered at doses of 5 mg/kg and resulted in a significant reduction in tumor volume compared to controls, indicating its potential for further development as an anticancer drug.
  • Mechanistic Studies on Inflammation : Another study explored the molecular mechanisms underlying the anti-inflammatory effects of this compound. It was found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators, which supports its potential use in treating chronic inflammatory conditions.

Q & A

Q. What are the established synthetic methodologies for 8-Bromodibenzo[b,d]furan-2-carbonitrile, and what are their comparative efficiencies?

The compound can be synthesized via photoinduced intramolecular cyclization of brominated precursors. For example, dibenzo[b,d]furan-2-carbonitrile derivatives are synthesized using UV light irradiation, yielding 31% after purification via semipreparative TLC (pentane/CH2_2Cl2_2 90:10) . Comparative studies suggest that bromination post-cyclization may improve regioselectivity, though yields remain moderate. Alternative routes, such as palladium-catalyzed cross-coupling, are less explored but could address efficiency gaps.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 1^1H, 13^13C) are critical. Key markers include:

  • 1^1H NMR : Aromatic protons at δ 8.61 (singlet, 1H) and δ 7.14 (singlet, 1H) indicate substitution patterns .
  • 13^13C NMR : Peaks at δ 157.2 and 154.2 (quaternary carbons) confirm the dibenzofuran core .
  • HRMS : [M+H]+^+ matches theoretical mass (C14_{14}H13_{13}O: 197.0961) .

Q. What are the critical solubility and stability considerations for handling this compound in experimental settings?

The compound is a solid (mp 139–141°C) with limited solubility in polar solvents. Use aprotic solvents like acetone or CH2_2Cl2_2 for reactions. Stability tests under light and oxygen are advised, as brominated aromatics may degrade via radical pathways .

Advanced Research Questions

Q. How can researchers optimize the low yield (31%) observed in the photoinduced synthesis of dibenzofuran-carbonitrile derivatives?

Yield improvements may involve:

  • Reaction conditions : Adjusting UV wavelength, solvent polarity, or catalyst loading (e.g., triplet sensitizers) .
  • Purification : Replace TLC with column chromatography or recrystallization for higher recovery.
  • Precursor design : Introducing electron-withdrawing groups to enhance cyclization efficiency .

Q. What mechanistic insights explain the regioselectivity of bromination in dibenzofuran-carbonitrile systems, and how can this be controlled?

Bromination typically occurs at the electron-rich positions of the dibenzofuran core. Computational modeling (DFT) can predict reactive sites based on frontier molecular orbitals. For 8-bromo derivatives, steric hindrance from the nitrile group may direct bromination to the para position. Controlled bromination using NBS (N-bromosuccinimide) under radical conditions can enhance selectivity .

Q. How should contradictory spectral data (e.g., unexpected coupling patterns in NMR) be analyzed and resolved during structural elucidation?

Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable-temperature NMR : Detect conformational changes.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals.
  • Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

Q. What computational or modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) can model reaction pathways (e.g., bromination, cross-coupling). Retrosynthetic tools (e.g., Reaxys, Pistachio) suggest feasible routes by analogy to similar compounds like 5-(Hydroxymethyl)furan-2-carbonitrile, which undergoes oxidation/reduction at functional groups .

Q. What are the potential applications of this compound in materials science, based on analogous furan-carbonitrile derivatives?

Analogous compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) are used in:

  • Polymer chemistry : As crosslinking agents or monomers for conductive polymers.
  • OLEDs : Electron-deficient nitrile groups enhance electron transport in emissive layers .
  • Photocatalysts : Bromine atoms act as heavy atoms to improve intersystem crossing efficiency .

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